molecular formula C9H10N2O5S B13755835 N-[(o-Nitrophenyl)thio]-L-serine CAS No. 7685-69-0

N-[(o-Nitrophenyl)thio]-L-serine

Cat. No.: B13755835
CAS No.: 7685-69-0
M. Wt: 258.25 g/mol
InChI Key: RMZDLHKFENWOGO-LURJTMIESA-N
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Description

Significance of Modified Amino Acids in Chemical Biology Research

Modified amino acids are amino acids that have undergone chemical alterations to their structure and properties. fiveable.me These modifications can range from the addition of functional groups to alterations of the existing side chains, which in turn affects their roles in proteins and biological functions. fiveable.me The introduction of such modifications allows scientists to create new molecules that can serve as starting points for developing new medical treatments, including antibiotics. bristol.ac.uk

The significance of modified amino acids in research is multifaceted. They are instrumental in:

Elucidating Protein Function: By selectively replacing natural amino acids with modified versions, researchers can probe the roles of specific residues in protein folding, stability, and enzymatic activity. fiveable.me

Drug Design and Development: Modified amino acids are increasingly vital in drug design. fiveable.me Incorporating these residues into peptide-based drugs can enhance their binding affinity to targets and improve their pharmacokinetic properties, leading to more effective therapeutics with fewer side effects. fiveable.meyoutube.com

Understanding Cellular Processes: Modifications like phosphorylation, glycosylation, and acetylation, which often occur post-translationally, are crucial for cell signaling, protein regulation, and interaction with other molecules. fiveable.meyoutube.comwikipedia.org Studying these processes with modified amino acids helps to unravel complex biological pathways.

Chemical modifications of proteins can be broadly categorized into three main approaches: modifications utilizing the reactivity of canonical amino acids, ribosomal-mediated incorporation of noncanonical amino acids, and modifications driven by affinity-based ligand-directed reactions. nih.gov

Overview of L-Serine as a Fundamental Biomolecular Scaffold

L-serine is a non-essential amino acid, meaning it can be synthesized by the human body. nih.govacs.org Despite this classification, it plays a central role in a vast array of metabolic processes and cellular functions. nih.gov Its importance stems from its versatile structure, which serves as a fundamental scaffold for the biosynthesis of numerous essential molecules.

Key roles of L-serine include:

Protein Synthesis and Structure: L-serine is a component of most proteins, and its polar hydroxyl side chain is often located on the protein surface, contributing to its hydrophilicity. nih.gov This hydroxyl group is a primary site for post-translational modifications like phosphorylation and O-glycosylation, which regulate protein function. nih.gov

Precursor to other Biomolecules: L-serine is a precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine, as well as phospholipids, sphingolipids, and purines. nih.gov

Neurotransmission: In the central nervous system, L-serine acts as a neurotrophic factor and is a precursor to neurotransmitters like D-serine and glycine. nih.govresearchgate.net

The wide-ranging applications and central metabolic role of L-serine make it a significant building block for growing cells. researchgate.net

Rationale for Thioether and Nitrophenyl Functionalities in Chemical Probes and Synthetic Intermediates

The incorporation of specific chemical functionalities, such as thioethers and nitrophenyl groups, into molecules like L-serine is a deliberate strategy to create valuable chemical probes and synthetic intermediates.

Thioether Functionality:

The sulfur atom in a thioether linkage offers unique reactivity. The thiol group of cysteine, a related sulfur-containing amino acid, is highly reactive and can undergo various modifications. youtube.comnih.gov This reactivity is harnessed in chemical biology to:

Form Stable Linkages: Thioether bonds are generally stable, making them suitable for creating robust molecular constructs.

Enable Specific Chemical Reactions: The thioether can participate in specific chemical transformations, allowing for the controlled modification or cleavage of the molecule.

Nitrophenyl Functionality:

The nitrophenyl group, particularly the ortho-nitro configuration, serves several purposes in chemical probes and synthetic chemistry:

Chromophore for Detection: The nitro group is a chromophore, meaning it absorbs light at specific wavelengths. This property can be exploited for the colorimetric detection and quantification of molecules containing this group.

Protecting Group: In organic synthesis, the nitrophenyl group can function as a protecting group for the amine functionality of the amino acid. It can be selectively removed under specific reaction conditions.

Modulator of Reactivity: The electron-withdrawing nature of the nitro group can influence the reactivity of the neighboring thioether linkage and the amino acid backbone.

The combination of a thioether and a nitrophenyl group in a single molecule, as seen in N-[(o-Nitrophenyl)thio]-L-serine, creates a bifunctional tool with broad potential in research and synthesis.

Historical Perspective and Evolution of N-Substituted Amino Acid Derivatives in Research

The development of N-substituted amino acid derivatives has been a cornerstone of progress in peptide chemistry and chemical biology. Historically, the primary challenge in synthesizing peptides was the selective formation of amide bonds between the desired amino and carboxyl groups of different amino acids. This led to the development of protecting group strategies, where the N-terminus of one amino acid is "protected" to prevent unwanted side reactions.

The evolution of this field has seen the introduction of a wide array of N-protecting groups, each with its own advantages in terms of stability and cleavage conditions. This has enabled the synthesis of increasingly complex peptides and proteins.

More recently, research has expanded beyond simple protection to the development of N-substituted amino acid derivatives with novel functionalities. nih.gov These derivatives are not just intermediates in synthesis but are designed to have specific biological or chemical properties. For example, transition metal-catalyzed reactions are now used to directly functionalize the C-H bonds of N-substituted amides, opening up new avenues for creating complex molecular architectures. acs.org This ongoing evolution continues to provide researchers with more sophisticated tools to explore and manipulate biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7685-69-0

Molecular Formula

C9H10N2O5S

Molecular Weight

258.25 g/mol

IUPAC Name

(2S)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]propanoic acid

InChI

InChI=1S/C9H10N2O5S/c12-5-6(9(13)14)10-17-8-4-2-1-3-7(8)11(15)16/h1-4,6,10,12H,5H2,(H,13,14)/t6-/m0/s1

InChI Key

RMZDLHKFENWOGO-LURJTMIESA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CO)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CO)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N O Nitrophenyl Thio L Serine

Strategies for N-Sulfenylation of L-Serine

The introduction of the o-nitrophenylsulfenyl (Nps) group to the amino function of L-serine is the cornerstone of synthesizing N-[(o-Nitrophenyl)thio]-L-serine. This transformation can be achieved through several synthetic strategies.

Direct Sulfenylation Approaches

Direct N-sulfenylation involves the reaction of an L-serine derivative with an o-nitrophenylsulfenylating agent. A common and effective method utilizes the methyl ester of L-serine as the starting material to protect the carboxylic acid functionality.

In a typical procedure, L-serine methyl ester hydrochloride is dissolved in a suitable organic solvent, such as chloroform (B151607). A base, commonly triethylamine, is added to neutralize the hydrochloride and deprotonate the amino group, thereby activating it for nucleophilic attack. Subsequently, o-nitrophenylsulfenyl chloride (Nps-Cl), the key sulfenylating reagent, is introduced to the reaction mixture. The reaction proceeds at room temperature, and after a few hours, the desired product, N-o-Nitrophenylsulfenyl-L-serine methyl ester, can be isolated and purified.

Starting MaterialReagentsSolventReaction TimeYield (%)
L-Serine methyl ester hydrochlorideo-Nitrophenylsulfenyl chloride, TriethylamineChloroform2 hours43

This direct approach offers a relatively straightforward pathway to the N-sulfenylated serine derivative. However, the use of a protected form of L-serine, such as the methyl ester, is often necessary to prevent side reactions involving the carboxylic acid group.

Multistep Synthetic Routes to this compound

While direct sulfenylation is a primary method, multistep routes can also be conceptualized, particularly when modifications to the serine side chain or other parts of the molecule are desired prior to N-sulfenylation. A generalized multistep approach might involve:

Protection of Functional Groups: The carboxylic acid and hydroxyl groups of L-serine are protected to prevent their interference in subsequent steps. A variety of protecting groups compatible with the reaction conditions can be employed.

N-Sulfenylation: The protected L-serine derivative is then subjected to N-sulfenylation with o-nitrophenylsulfenyl chloride under conditions similar to the direct approach.

Deprotection: The protecting groups are selectively removed to yield the final this compound product.

Incorporation of the o-Nitrophenyl Moiety via Sulfur Linkage

The successful synthesis of this compound hinges on the efficient formation of the sulfur-nitrogen bond, which connects the o-nitrophenyl group to the L-serine backbone. This requires the preparation of a reactive sulfur reagent and the optimization of the coupling reaction.

Precursor Synthesis of o-Nitrophenyl Sulfur Reagents

The most crucial precursor for the N-sulfenylation of L-serine is o-nitrophenylsulfenyl chloride (Nps-Cl). This reagent is typically synthesized through the chlorination of di(o-nitrophenyl) disulfide. The disulfide itself can be prepared from o-nitroaniline via diazotization followed by reaction with sodium disulfide. The chlorination step is often carried out using chlorine gas in an inert solvent like carbon tetrachloride. The resulting o-nitrophenylsulfenyl chloride is a crystalline solid that must be handled with care due to its sensitivity to moisture.

Optimization of Coupling Conditions and Reagent Stoichiometry

The efficiency of the coupling reaction between the L-serine derivative and o-nitrophenylsulfenyl chloride is influenced by several factors that can be optimized to maximize the yield and purity of the product.

Solvent: The choice of solvent is critical. Aprotic solvents such as chloroform or dimethylformamide are commonly used to dissolve the reactants and facilitate the reaction.

Base: The presence of a base is essential to deprotonate the amino group of the serine derivative, enhancing its nucleophilicity. Triethylamine is a frequently used base due to its suitable basicity and volatility, which aids in its removal during workup. The stoichiometry of the base is typically at least one equivalent to neutralize the hydrochloride salt of the amino acid ester and another to facilitate the reaction with the sulfenyl chloride.

Temperature: The N-sulfenylation reaction is generally carried out at room temperature, which is mild enough to prevent significant side reactions or degradation of the product.

Stoichiometry: The molar ratio of the reactants is another key parameter. Using a slight excess of the sulfenylating agent can help to drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.

ParameterConditionRationale
Solvent Chloroform, DimethylformamideAprotic, good solubility for reactants
Base TriethylamineNeutralizes HCl salt, activates amino group
Temperature Room TemperatureMild conditions, minimizes side reactions
Reagent Ratio Near EquimolarBalances reaction completion and purification ease

Stereoselective Synthesis and Chiral Control in the Preparation of this compound

A paramount consideration in the synthesis of this compound is the preservation of the stereochemical integrity of the L-serine starting material. The chiral center at the alpha-carbon of serine must remain in the L-configuration throughout the synthetic sequence.

The N-sulfenylation reaction, when carried out under the mild conditions described, is generally considered to not affect the stereochemistry of the alpha-carbon. The reaction occurs at the nitrogen atom and does not directly involve the chiral center. However, it is crucial to avoid harsh acidic or basic conditions during the synthesis and purification steps, as these could potentially lead to racemization.

The chiral purity of the final product, this compound, can be verified using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation of the compound using a polarimeter. For instance, the reported specific rotation for N-o-Nitrophenylsulfenyl-L-serine methyl ester is +45.3° in dimethylformamide, providing evidence of its optical activity and the retention of chirality during the synthesis. Techniques like capillary electrophoresis can also be employed for the chiral analysis of amino acid derivatives.

The selection of reaction conditions and purification methods that are mild and non-racemizing is therefore essential for the successful stereoselective synthesis of this compound.

Preservation of L-Serine Stereointegrity

The inherent chirality of the L-serine backbone is a critical feature that must be maintained throughout synthetic sequences. The introduction of the o-nitrophenylthio group to the amino function of L-serine is a key step that requires careful control to prevent racemization. The use of appropriate protecting groups for the carboxyl and hydroxyl functionalities of L-serine is paramount. For instance, the tert-butyloxycarbonyl (Boc) group is commonly employed to protect the α-amino group during transformations of other parts of the molecule. orgsyn.orgresearchgate.net The selection of coupling reagents and reaction conditions is also crucial in preserving the stereochemical integrity at the α-carbon.

Derivatization and Further Functionalization of this compound

The this compound scaffold presents multiple sites for further chemical modification, allowing for the creation of a diverse library of compounds.

Modification of the Serine Hydroxyl Group

The hydroxyl group of the serine residue is a prime target for derivatization. Protection of this group is often necessary during peptide synthesis to prevent unwanted side reactions. creative-peptides.comias.ac.in Common protecting groups for the serine hydroxyl group include tert-butyl (tBu) and benzyl (B1604629) (Bzl) ethers. creative-peptides.comiris-biotech.de The propargyloxycarbonyl (Poc) group has also been explored as a protecting group for the hydroxyl functions of serine, threonine, and tyrosine. ias.ac.in This protection allows for selective reactions at other sites of the molecule. Deprotection then reveals the hydroxyl group for further functionalization, such as esterification or etherification, to introduce new chemical entities.

Chemical Transformations of the o-Nitrophenyl Moiety (e.g., Reduction of Nitro Group)

The o-nitrophenyl group offers a versatile handle for chemical modification, with the reduction of the nitro group to an amine being a particularly significant transformation. This conversion can be achieved using various reducing agents. wikipedia.orgorganic-chemistry.org Common methods include catalytic hydrogenation over palladium on carbon or the use of reducing agents like sodium hydrosulfite or tin(II) chloride. wikipedia.org A method using hydroiodic acid has been developed for the reduction of nitro groups to amines in the synthesis of o-aminophenol derivatives. mdpi.com The resulting amino group can then serve as a point for further derivatization, such as acylation or diazotization, to introduce a wide range of functionalities. The reduction of nitroaromatic compounds to their corresponding amines can also be achieved using NaBH4 in the presence of Ni(PPh3)4. jsynthchem.com This transformation is crucial as the resulting amine can act as a key intermediate for the synthesis of various derivatives.

The nitro group itself can undergo a six-electron reduction to form nitroso, N-hydroxylamino, and finally the amino group, a process catalyzed by various nitroreductases. nih.gov This stepwise reduction highlights the potential for accessing different oxidation states of the nitrogen functionality.

Protecting Group Strategies Employed in this compound Synthesis

The synthesis of this compound and its subsequent manipulation heavily rely on the strategic use of protecting groups to mask reactive functionalities and ensure selective transformations. jocpr.com

For the α-amino group of L-serine, the 2-nitrophenylsulfenyl (Nps) group is a relevant example of a protecting group used in peptide synthesis. researchgate.net The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are also widely used for α-amino protection in peptide synthesis, offering orthogonal deprotection strategies. researchgate.netiris-biotech.de The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile. creative-peptides.comiris-biotech.de

Table 1: Protecting Groups in the Synthesis of this compound and its Analogues

Functional GroupProtecting GroupAbbreviationDeprotection ConditionsReference
α-Aminotert-ButyloxycarbonylBocAcidic conditions (e.g., TFA) orgsyn.orgresearchgate.netcreative-peptides.comiris-biotech.de
α-Amino9-FluorenylmethoxycarbonylFmocBasic conditions (e.g., piperidine) researchgate.netcreative-peptides.comiris-biotech.de
α-Amino2-NitrophenylsulfenylNpsMild acid or thiols researchgate.net
CarboxylMethyl ester-OMeSaponification (e.g., NaOH) orgsyn.org
CarboxylBenzyl ester-OBnHydrogenolysis researchgate.net
Hydroxyltert-Butyl ether-OtBuStrong acid (e.g., TFA) creative-peptides.comiris-biotech.de
HydroxylBenzyl ether-OBnHydrogenolysis creative-peptides.com
HydroxylPropargyloxycarbonylPocTetrathiomolybdate ias.ac.in

Cleavage Conditions and Compatibility with Downstream Reactions

The removal of the Nps protecting group from the α-amino function of serine is a critical step that must be efficient and selective, without causing unwanted side reactions or cleaving other protecting groups in the peptide chain. The most common methods for Nps deprotection involve either mild acidolysis or thiolysis.

Mild Acidolysis: The Nps group can be cleaved by treatment with a dilute solution of a strong acid, such as hydrogen chloride (HCl) in an organic solvent (e.g., dioxane or ethyl acetate) or trifluoroacetic acid (TFA) at low concentrations. However, this method is not always ideal for serine-containing peptides, especially if other acid-labile protecting groups, such as tert-butyl ethers on the serine hydroxyl group, are present, as this can lead to their premature removal. nih.gov

Thiolysis: A milder and more selective method for Nps cleavage is thiolysis. This reaction involves the treatment of the Nps-protected peptide with a thiol-containing reagent. The nucleophilic thiol attacks the sulfur atom of the Nps group, leading to its cleavage and the formation of a disulfide and the free amine. A variety of thiols can be employed for this purpose, with thiophenol, 2-mercaptoethanol, and dithiothreitol (B142953) (DTT) being common choices. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) and often in the presence of a weak base like pyridine (B92270) to facilitate the reaction.

Thiol ReagentTypical ConditionsComments
Thiophenol 2-10 equivalents in DMF or DCMEfficient but has an unpleasant odor.
2-Mercaptoethanol Excess in DMF or DCM, often with pyridineLess reactive than thiophenol but less odorous.
Dithiothreitol (DTT) Excess in a suitable solventA solid, water-soluble thiol, often used in aqueous or mixed solvent systems.
2-mercaptopyridine Stoichiometric amounts in an inert solventForms a stable mixed disulfide, driving the reaction to completion.

Table 2: Common thiol reagents for the cleavage of the Nps protecting group.

A significant advantage of thiolysis is its high chemoselectivity. It does not affect most other protecting groups commonly used in peptide synthesis, including acid-labile groups (tBu, Trt, Boc), base-labile groups (Fmoc), and those removed by hydrogenolysis (Bzl, Cbz). This makes thiolytic cleavage of the Nps group highly compatible with orthogonal protection strategies.

The compatibility of Nps deprotection with downstream reactions is a crucial consideration. Once the N-terminus of the serine residue is deprotected, it is available for peptide bond formation in the next coupling step. The mild conditions of thiolytic cleavage ensure that the integrity of the rest of the peptide and any side-chain protecting groups are maintained.

Furthermore, the free hydroxyl group of a deprotected serine residue can be a site for subsequent modifications, such as phosphorylation or glycosylation. The choice of Nps cleavage method must be compatible with these intended downstream reactions. Thiolysis is generally preferred in such cases as it avoids the potentially harsh acidic conditions that could interfere with these sensitive modifications. For instance, if a peptide containing Nps-Ser(H)-... is synthesized and the Nps group is removed by thiolysis, the resulting H-Ser(H)-... peptide can be directly used in a subsequent enzymatic or chemical phosphorylation reaction targeting the serine hydroxyl group. The mild nature of the Nps cleavage by thiols ensures that the hydroxyl group remains available and reactive for the subsequent transformation.

Structural Elucidation and Conformational Analysis of N O Nitrophenyl Thio L Serine

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N-[(o-Nitrophenyl)thio]-L-serine, ¹H and ¹³C NMR spectra would provide a map of the proton and carbon environments, respectively. The chemical shifts of the protons on the L-serine backbone and the o-nitrophenyl group would confirm the attachment of the thioether linkage to the nitrogen atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further establish the connectivity between adjacent protons and between protons and their directly attached carbons. For instance, COSY would show correlations between the α-proton, β-protons, and the amine proton of the serine residue. The absence of a typical N-H proton signal for a free amine and the appearance of a signal in the downfield region would be indicative of the N-S bond.

Furthermore, advanced NMR experiments can probe the dynamic nature of the molecule, such as the rotation around the N-S bond, which is known to have a significant rotational barrier in sulfenamides. researchgate.netwikipedia.orgcapes.gov.br

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is employed to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands.

A broad absorption band in the region of 3300-2500 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group. The presence of the nitro group (NO₂) would be confirmed by strong asymmetric and symmetric stretching vibrations typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=O stretching vibration of the carboxylic acid would be observed around 1710 cm⁻¹. The aromatic C-H stretching vibrations of the nitrophenyl ring would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. The C-N and C-S stretching vibrations would also be present, though they may be weaker and harder to assign definitively.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch~1710
Nitro Group (NO₂)Asymmetric Stretch~1520
Nitro Group (NO₂)Symmetric Stretch~1340
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Stretch1600-1450
Amine (N-H)N-H Stretch (as part of sulfenamide)~3300
AliphaticC-H Stretch~2900

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for gaining insight into its structural features through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂O₅S, which corresponds to a monoisotopic mass of approximately 258.03 g/mol .

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, further validating the elemental composition.

The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the relatively weak N-S bond, leading to the formation of characteristic fragment ions. For example, a fragment corresponding to the o-nitrophenylthio group (C₆H₄NO₂S) and another corresponding to the L-serine cation could be expected. Further fragmentation of these initial ions would provide additional structural information.

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule.

A successful crystallographic analysis would provide the exact coordinates of each atom, revealing the conformation of the L-serine backbone and the orientation of the o-nitrophenylthio group relative to it. Crucially, as the starting material is the enantiomerically pure L-serine, X-ray crystallography would confirm the retention of the absolute configuration at the α-carbon. The resulting crystal structure would also detail the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice.

Conformational Preferences and Solution-State Dynamics

The flexibility of this compound arises from the potential for rotation around several single bonds. Understanding these conformational preferences and the dynamics in solution is key to comprehending its reactivity and interactions.

Analysis of Rotational Barriers and Flexible Linkages

A key feature of the molecular structure of this compound is the N-S (nitrogen-sulfur) bond of the sulfenamide (B3320178) linkage. This bond is known to exhibit a significant barrier to rotation due to the delocalization of the nitrogen lone pair into the sulfur d-orbitals, giving it partial double-bond character. researchgate.netwikipedia.orgcapes.gov.br This restricted rotation can lead to the existence of stable rotational isomers, or rotamers, in solution.

Solvent Effects on Molecular Conformation

The conformation of flexible molecules, such as this compound, is often influenced by the surrounding solvent environment. The interplay of solute-solvent interactions, including hydrogen bonding, dipole-dipole interactions, and solvophobic effects, can lead to the stabilization of different conformers in various media. The polarity of the solvent is a particularly critical factor, as it can significantly alter the relative energies of conformers with different dipole moments.

Theoretical and experimental studies on analogous molecules, such as N-substituted amino acids and thio-derivatives, have demonstrated that the conformational equilibrium can be shifted by changing the solvent. For instance, in non-polar solvents, intramolecular hydrogen bonds and other non-covalent interactions are often more pronounced, leading to more compact or folded conformations. Conversely, in polar protic solvents, such as water or alcohols, solvent molecules can compete for hydrogen bonding sites, potentially disrupting intramolecular bonds and favoring more extended conformations.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for investigating these solvent-dependent conformational changes. In NMR spectroscopy, changes in coupling constants and chemical shifts of specific protons can provide detailed information about the dihedral angles and the average conformation in solution. CD spectroscopy is particularly sensitive to changes in the chiral environment of the molecule, and variations in the CD spectrum in different solvents can indicate shifts in the conformational landscape.

Theoretical and Computational Investigations of N O Nitrophenyl Thio L Serine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, stability, and reactivity of N-[(o-Nitrophenyl)thio]-L-serine at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

The energetics of the molecule, including its total energy, heat of formation, and vibrational frequencies, can also be computed. Vibrational frequency analysis is important to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-S1.85 Å
S-N1.68 Å
N-H (Amine)1.02 Å
C=O (Carboxyl)1.23 Å
Bond AngleC-S-N105.2°
S-N-C (Serine α-carbon)118.5°
Dihedral AngleC-S-N-C-85.7°

Note: The data in this table is illustrative and not based on a specific published study on this exact molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap generally suggests higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the sulfur atom and the phenyl ring, while the LUMO is expected to be centered on the electron-withdrawing nitro group. This distribution would suggest that the molecule can act as both an electron donor and acceptor in chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
EHOMO-6.78
ELUMO-2.45
Energy Gap (ΔE)4.33

Note: The data in this table is illustrative and not based on a specific published study on this exact molecule.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

In an MEP map of this compound, the oxygen atoms of the nitro and carboxyl groups would be expected to show intense red coloration, indicating their role as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amine and hydroxyl groups would likely appear blue, highlighting their potential as hydrogen bond donors.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the molecule's conformational landscape and its interactions with the surrounding environment, such as a solvent.

For this compound, an MD simulation in a water box would reveal how the molecule flexes and changes its shape in an aqueous environment. It would also provide detailed information on the formation and dynamics of hydrogen bonds between the molecule and water molecules, which is crucial for understanding its solubility and behavior in biological systems. Analysis of the simulation trajectory can reveal the most populated conformations and the energetic barriers between them.

In Silico Modeling of Ligand-Target Interactions

To explore the potential biological activity of this compound, in silico modeling techniques are employed. These methods predict how the molecule might interact with a specific biological target, such as a protein or enzyme.

Molecular Docking for Prediction of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity.

A hypothetical docking study of this compound into the active site of a relevant enzyme would aim to identify the key interactions that stabilize the ligand-protein complex. These interactions could include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of a docking study are often presented as a binding score or binding energy, with lower values indicating a more favorable interaction.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

ParameterValue/Description
Binding Affinity-8.5 kcal/mol
Key Interacting ResiduesAsp121, Tyr34, Phe289
Types of InteractionsHydrogen bond with Asp121, Pi-pi stacking with Tyr34, Hydrophobic interaction with Phe289

Note: The data in this table is illustrative and not based on a specific published study on this exact molecule.

This type of analysis can provide valuable hypotheses about the molecule's mechanism of action and guide further experimental studies.

Structure-Activity Relationship (SAR) Insights from Computational Design

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing molecules with desired properties. Computational methods provide a powerful toolkit to derive SAR insights for compounds like this compound. These approaches can elucidate how modifications to the molecular structure influence its biological activity or chemical properties.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate physicochemical descriptors of a series of related compounds with their biological activities. For this compound, a hypothetical QSAR study could involve synthesizing and testing a library of analogs with variations in the serine backbone, the nitrophenyl ring, or the thioether linkage. Computational descriptors for these analogs, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and hydrophobic characteristics (e.g., logP), would then be calculated. Statistical methods, like multiple linear regression or machine learning algorithms, could be used to build a predictive model.

A hypothetical data table for a QSAR study on this compound analogs is presented below. Such a table would form the basis for developing a predictive model to guide the design of new compounds with enhanced activity.

Compound IDSubstituent on Phenyl RingLogPDipole Moment (Debye)Predicted Activity (IC50, µM)
1 o-NO2 (parent)1.855.210.5
2 p-NO21.906.88.2
3 m-NO21.884.912.1
4 o-Cl2.153.125.4
5 p-F1.752.530.8

This table is illustrative and represents the type of data that would be generated in a computational SAR study.

Computational Elucidation of Reaction Mechanisms Involving the Nitrophenylthio Moiety

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms at the molecular level. uni-koeln.de For reactions involving the nitrophenylthio moiety of this compound, computational methods can be used to map out the entire reaction pathway, identify key intermediates and transition states, and calculate the associated energy barriers. uni-koeln.de This information is crucial for understanding the reactivity of the compound and for optimizing reaction conditions.

The o-nitrophenylsulfenyl (Nps) group, present in this compound, is often used as a protecting group in organic synthesis, for example, in the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines. uni-koeln.denih.gov Computational studies have been instrumental in elucidating the mechanism of such reactions. uni-koeln.denih.gov

Transition state (TS) theory is a cornerstone of chemical kinetics, and computational methods allow for the precise location and characterization of transition state structures. For a chemical transformation involving this compound, such as the cleavage of the N-S bond or a reaction at the serine moiety, computational chemists can employ methods like density functional theory (DFT) to find the lowest energy path from reactants to products.

The geometry of the transition state, its vibrational frequencies (one of which will be imaginary, corresponding to the reaction coordinate), and its energy relative to the reactants and products provide a wealth of information about the reaction mechanism. For example, in the context of acyl transfer reactions involving p-nitrophenyl esters, isotope effects have been used to probe the structure of the transition state, revealing whether the mechanism is concerted or stepwise. usu.edu Similar computational studies on this compound could determine the nature of the transition states in its reactions.

A hypothetical data table summarizing the results of a transition state analysis for the cleavage of the N-S bond in this compound is shown below.

ParameterValue
Activation Energy (kcal/mol)25.3
N-S bond length in TS (Å)2.58
Imaginary Frequency (cm⁻¹)-350

This table is illustrative and shows the kind of data obtained from a computational transition state analysis.

Beyond identifying a single transition state, computational chemistry can be used to map the entire potential energy surface (PES) or energy landscape for a given reaction. nih.govresearchgate.net This provides a global view of all possible reaction pathways, including competing side reactions and the formation of intermediates. nih.gov

For this compound, mapping the energy landscape could reveal, for instance, the most favorable pathway for the removal of the o-nitrophenylsulfenyl protecting group under different conditions. By calculating the energies of various intermediates and transition states, a detailed reaction profile can be constructed. This can be particularly insightful for complex reactions involving multiple steps. nih.govresearchgate.net

The following is an illustrative representation of a computed energy landscape for a hypothetical reaction of this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 115.8
Intermediate 22.1
Transition State 222.4
Products-10.7

This table is for illustrative purposes and represents the data that would be generated from an energy landscape mapping study.

Biomolecular Interactions and Mechanistic Studies in Vitro and in Silico Focus

Interactions with Enzyme Systems in Vitro

N-[(o-Nitrophenyl)thio]-L-serine is a synthetic amino acid derivative that has been utilized in biochemical research to probe the mechanisms of various enzyme systems. Its structure, featuring an L-serine core with an o-nitrophenylthio group linked to the nitrogen atom, allows it to interact with enzymes, particularly those that recognize serine or related structures as substrates or inhibitors. The o-nitrophenylthio moiety can function as a leaving group, which is a key feature in the study of enzyme-catalyzed reactions, such as those mediated by serine proteases.

The interaction of this compound with enzymes can lead to the formation of acyl-enzyme intermediates. This process is a critical step in the catalytic cycle of many enzymes, and by studying the kinetics of this interaction, researchers can gain insights into the enzyme's catalytic mechanism and substrate specificity. The compound can act as either a substrate that is turned over by the enzyme or as an inhibitor that blocks the enzyme's active site.

The modulatory effects of this compound on enzyme activity are primarily attributed to its chemical structure. The presence of the o-nitrophenylthio group alters the chemical properties of the L-serine residue, making it a useful tool for specific biochemical applications. When this compound interacts with an enzyme, the o-nitrophenylthio group can participate in various chemical reactions that can either enhance or inhibit the enzyme's function.

In the context of serine proteases, for instance, the formation of an acyl-enzyme intermediate is a key mechanistic step. This compound can facilitate the study of this process, providing a means to investigate the enzyme's catalytic efficiency and the factors that influence it.

In vitro assays are crucial for characterizing the binding sites of compounds like this compound on their protein targets. These assays can help to identify the specific amino acid residues within the protein's active site that are involved in binding the compound. By understanding these interactions, researchers can better comprehend the enzyme's substrate specificity and design more effective inhibitors or probes.

The use of this compound in such assays can help to elucidate the structural requirements for binding to a particular enzyme. This information is valuable for the development of new therapeutic agents and diagnostic tools.

Influence on Cellular Pathways in Model Systems (e.g., Cell Lines, Isolated Organelles)

While direct studies on the modulation of L-serine metabolic pathways by this compound are not extensively detailed in the provided search results, the compound's structural similarity to L-serine suggests a potential for interaction with enzymes involved in serine metabolism. L-serine is a crucial amino acid involved in numerous metabolic pathways, including the synthesis of proteins, nucleotides, and other amino acids.

Given that this compound is a modified L-serine molecule, it is plausible that it could act as a competitive inhibitor or an alternative substrate for enzymes that utilize L-serine. This could potentially disrupt the normal flux of L-serine through its metabolic pathways, although further research is needed to confirm this.

L-serine is a key precursor for the synthesis of sphingolipids and phospholipids, which are essential components of cell membranes and are involved in various signaling pathways. The biosynthesis of these lipids begins with the condensation of L-serine with palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase.

As this compound is a derivative of L-serine, it could potentially interfere with this initial step in sphingolipid and phospholipid biosynthesis. By competing with L-serine for the active site of serine palmitoyltransferase, it might inhibit the production of these vital lipids. However, specific studies detailing the impact of this compound on sphingolipid and phospholipid biosynthesis are not available in the provided search results and would require further investigation.

Investigations into Molecular Mechanisms of Cellular Responses (e.g., Anti-inflammatory, Anti-oxidative effects in vitro)

Direct experimental data on the anti-inflammatory and anti-oxidative effects of this compound are not extensively documented in publicly available literature. However, the well-established biological activities of its parent molecule, L-serine, and other serine derivatives provide a basis for inferring its potential cellular responses.

L-serine itself is known to be a precursor for the synthesis of glycine (B1666218) and cysteine, which are essential components of the major intracellular antioxidant, glutathione (B108866) (GSH). nih.gov GSH plays a pivotal role in cellular redox homeostasis and detoxification of reactive oxygen species (ROS). nih.gov Studies on various serine derivatives have demonstrated their potential in mitigating oxidative stress and inflammation. For instance, a series of L-serine amides have been synthesized and shown to possess antioxidant and anti-inflammatory properties in vitro. mdpi.comresearchgate.netnih.gov These compounds have shown efficacy in assays such as the inhibition of lipid peroxidation and scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. researchgate.netnih.gov

The anti-inflammatory potential of serine derivatives has also been investigated. Some have been shown to reduce carrageenan-induced paw edema in rats, a common model for acute inflammation, and inhibit the activity of lipoxygenase (LOX), an enzyme involved in the inflammatory cascade. mdpi.comresearchgate.net Furthermore, serine protease inhibitors isolated from natural sources have demonstrated anti-inflammatory activity in cell-based assays, suggesting that targeting serine-related pathways can modulate inflammatory responses. nih.gov

Given these precedents, it is plausible that this compound could exhibit similar anti-inflammatory and anti-oxidative properties. The L-serine moiety could contribute to cellular antioxidant defenses, while the molecule as a whole might interact with inflammatory mediators. However, without direct experimental evidence, these remain scientifically grounded hypotheses.

Table 1: In Vitro Bioactivity of Representative Serine Derivatives

Compound/DerivativeAssayResultsReference
L-Serine AmidesInhibition of Lipid PeroxidationIC50 as low as 8 µΜ researchgate.net
L-Serine AmidesDPPH Radical ScavengingActive researchgate.netnih.gov
L-Serine AmidesCarrageenan-Induced Rat Paw EdemaUp to 55% reduction researchgate.net
Ibuprofen-Serine HybridSoybean Lipoxygenase InhibitionIC50 13 μΜ mdpi.com

This table presents data for various serine derivatives to illustrate the potential bioactivities of this class of compounds, as direct data for this compound is not available.

Role as a Chemical Precursor in Defined Biochemical Transformations

L-serine is a central molecule in cellular metabolism, serving as a precursor for the synthesis of a wide array of essential biomolecules, including proteins, other amino acids (glycine and cysteine), phospholipids, and nucleotides. nih.gov The synthesis of these molecules often begins with the modification of L-serine. For example, the enzymatic synthesis of L-cysteine in many organisms utilizes O-acetyl-L-serine, an activated form of serine, as a direct precursor. mdpi.com

The introduction of the o-nitrophenylthio group to the amino function of L-serine creates a molecule that can be utilized in peptide synthesis and other biochemical transformations. The N-protection of amino acids is a fundamental strategy in the stepwise synthesis of peptides. While the o-nitrophenylthio group is a less common protecting group compared to Boc or Fmoc, it serves a similar purpose in masking the reactivity of the amino group, allowing for the selective formation of peptide bonds at the carboxyl terminus.

Furthermore, engineered enzymes, such as variants of the β-subunit of tryptophan synthase (TrpB), have been developed to utilize N-substituted serine derivatives for the biocatalytic synthesis of α,β-diamino acids. nih.gov These engineered enzymes can catalyze the β-substitution of serine with various amine nucleophiles, opening avenues for the creation of non-canonical amino acids with unique properties for chemical biology and medicinal chemistry. nih.gov Although not specifically demonstrated for this compound, its structure suggests it could potentially serve as a substrate or precursor in similar engineered biocatalytic systems.

Redox Chemistry and Potential for Reactive Species Generation via the Nitrophenylthio Group

The nitrophenylthio group is the key to the specific redox chemistry of this compound. Aromatic nitro compounds are well-known for their ability to undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). nih.gov This process typically involves the enzymatic or chemical reduction of the nitro group to a nitro anion radical. In the presence of molecular oxygen, this radical can transfer an electron to oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) radical (O₂⁻•). nih.gov Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov

Studies on related compounds, such as 2-nitrophenyl aryl sulfides, have shown that the sulfur atom can undergo both intramolecular and intermolecular oxidation. nih.gov Intramolecular oxygen transfer from the ortho nitro group to the sulfur atom has been observed, leading to the formation of sulfoxide (B87167) species. nih.gov This inherent reactivity highlights the potential for complex redox transformations within the this compound molecule itself.

Advanced Research Applications and Chemical Biology Probes

Development as a Chemical Probe for Specific Biological Targets

The development of chemical probes is essential for elucidating the function of biomolecules in their native environment. While N-[(o-Nitrophenyl)thio]-L-serine itself is not widely documented as a direct chemical probe for specific biological targets, its structural motifs offer a basis for the conceptual design of such tools.

The generation of labeled analogues of a compound is a critical step in its development as a chemical probe. For this compound, this would involve the incorporation of a reporter tag, such as a fluorescent dye or an isotopic label, to enable its detection and quantification in biological systems.

Fluorescent Analogues: A fluorescent analogue could theoretically be synthesized by attaching a fluorophore to the o-nitrophenyl ring or potentially to the carboxyl group of serine, provided this does not interfere with its intended interactions. This would allow for the visualization of the molecule's localization within cells or tissues using fluorescence microscopy.

Isotopic Analogues: Isotopic labeling, for instance with 13C, 15N, or deuterium, would render the molecule detectable by mass spectrometry. nih.gov This is a powerful technique for quantitative proteomics and metabolomics, allowing for the tracking of the metabolic fate of the compound and its interaction partners. mdpi.com The synthesis of such labeled analogues would likely follow standard protocols for the isotopic labeling of amino acids, followed by the introduction of the o-nitrophenylsulfenyl group.

Despite these theoretical possibilities, a review of the scientific literature does not indicate that fluorescent or isotopically labeled analogues of this compound have been synthesized and utilized as standalone chemical probes for biological target identification.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that employs reactive chemical probes to covalently label active enzymes in complex biological samples. nih.gov These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with an active site residue of a target enzyme, a tag for detection (e.g., biotin (B1667282) or a fluorophore), and a linker.

Serine hydrolases are a large and important class of enzymes that are often targeted by ABPP probes, typically using fluorophosphonate or related reactive groups. nih.gov While the sulfenyl group of this compound can react with nucleophiles, there is no evidence in the published literature of its use as a warhead in ABPP probes. The reactivity of the Nps group may not be suitable for the specific requirements of ABPP, which demands a delicate balance of stability and reactivity to ensure selective labeling of active enzyme targets over other proteins. The established ABPP warheads are generally more specifically tailored for irreversible covalent modification of enzyme active sites under physiological conditions.

Applications in Advanced Peptide and Protein Synthesis Methodologies

The most significant and well-documented application of this compound is in the chemical synthesis of peptides and proteins, where the o-nitrophenylsulfenyl (Nps) moiety serves as a useful protecting group. acs.orgnih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. youtube.com A key element of SPPS is the use of temporary protecting groups for the α-amino group of the incoming amino acid to prevent unwanted side reactions. youtube.com

The o-nitrophenylsulfenyl (Nps) group, introduced via o-nitrophenylsulfenyl chloride (Nps-Cl), has been historically important as an Nα-protecting group. acs.orgresearchgate.net It is labile to mild acidic conditions, which allows for its selective removal without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups. sigmaaldrich.com This orthogonality is a crucial feature in the design of a successful SPPS strategy.

The cleavage of the Nps group is typically achieved using a dilute solution of HCl in an organic solvent or via thiolysis with reagents like thioanisole. The choice of cleavage reagent can be critical to avoid side reactions, particularly with sensitive amino acid residues.

Cleavage Reagent/ConditionComments
Dilute HCl in organic solvent (e.g., dioxane, ether)A common and effective method for Nps removal.
Thiophenol or other thiolsCleavage via thiolysis can be a milder alternative.
2-mercaptopyridineCan be used for selective cleavage.
Trimethylsilyl chloride (TMSCl) and phenolA system for the deprotection of Nps-amino acids.

Interactive Data Table: Cleavage Conditions for the Nps-Protecting Group Users can filter and sort the table based on the reagent and comments.

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide segments. The classic NCL reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue.

A survey of the scientific literature does not reveal any direct utility of this compound in NCL or related ligation strategies. The Nps group is primarily used for the protection of α-amino groups. While it could theoretically be used to protect the N-terminus of the peptide-thioester component during its synthesis, its role would be ancillary to the core ligation chemistry. There are no reports of the Nps group itself participating in the ligation reaction or enabling novel ligation strategies. Other protecting groups and ligation chemistries are more commonly employed in this context. nih.govbionordika.fi

The incorporation of non-canonical or modified amino acids into peptides is a widely used strategy to probe structure-function relationships. mdpi.com By systematically altering the chemical properties of a specific amino acid residue, researchers can gain insights into its role in peptide conformation, receptor binding, and biological activity.

The introduction of this compound into a peptide sequence would confer unique properties at that position. The Nps group is bulky and introduces an aromatic ring, which could influence peptide secondary structure and create new binding interactions through π-stacking or hydrophobic effects. The nitro group provides a potential site for further chemical modification and is also a known spectroscopic probe.

For example, incorporating Nps-serine in place of a native serine or another amino acid in a biologically active peptide could help to:

Probe steric tolerance: Determine if the bulk of the Nps group is accommodated within a binding pocket.

Investigate electronic effects: The electron-withdrawing nature of the nitrophenyl group could influence local charge distribution and hydrogen bonding.

Introduce a spectroscopic handle: The chromophoric Nps group could be used to study peptide binding or conformational changes using UV-Vis spectroscopy.

While the principles of such structure-function studies are well-established, there is a lack of specific published examples where this compound has been incorporated into synthetic peptides for this express purpose. researchgate.netnih.gov

Precursor for the Synthesis of Complex Biomimetic Structures and Natural Product Analogues

The chemical architecture of this compound makes it an adept precursor for the assembly of elaborate biomimetic structures and analogues of natural products. Its primary role in this capacity is to serve as a masked form of dehydroalanine (B155165) (Dha), an unsaturated amino acid that is a cornerstone in the synthesis of a class of polycyclic peptide antibiotics known as lantibiotics. wikipedia.orgnih.gov Lantibiotics are distinguished by the presence of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) thioether cross-links, which are formed post-translationally from serine/threonine and cysteine residues. researchgate.net

The synthetic pathway commences with the incorporation of this compound into a peptide sequence using standard solid-phase or solution-phase peptide synthesis methodologies. The o-nitrophenylsulfenyl (Nps) group provides robust protection for the serine's amino group during these coupling steps. Following the assembly of the desired linear peptide, the Nps-protected serine residue is chemically modified to induce dehydration, yielding a dehydroalanine residue at that specific position in the peptide chain. uliege.be

This transformation is a critical juncture in the synthesis, as the newly formed dehydroalanine residue introduces a reactive electrophilic site within the peptide. The subsequent and defining step is an intramolecular Michael-type addition. A cysteine residue, which has been strategically placed elsewhere in the peptide sequence, acts as a nucleophile. Its thiol side chain attacks the double bond of the dehydroalanine residue, leading to the formation of a stable lanthionine thioether bridge. wikipedia.orgresearchgate.net This cyclization process is a biomimetic emulation of the natural biosynthesis of lantibiotics. nih.gov

Through the sequential and controlled formation of one or more of these lanthionine bridges, complex polycyclic peptide structures that mimic natural products can be constructed. The precise placement of the initial this compound and cysteine residues in the linear peptide precursor dictates the final three-dimensional architecture and, consequently, the biological activity of the synthesized molecule. This methodology allows for the creation of analogues of naturally occurring lantibiotics, such as nisin, with potentially modified properties. nih.gov

Table 1: Key Intermediates in the Synthesis of Lanthionine-Containing Peptides

Precursor/IntermediateRole in SynthesisKey Transformation
This compoundProtected serine sourceIncorporation into peptide chain
Dehydroalanine (Dha)Electrophilic intermediateFormation via dehydration of serine
Lanthionine (Lan)Thioether cross-linkFormation via Michael addition of cysteine to Dha

Future Directions and Emerging Research Avenues for N O Nitrophenyl Thio L Serine

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of N-protected amino acids, including N-[(o-Nitrophenyl)thio]-L-serine, often relies on methods that are effective but may not align with the modern principles of green chemistry. Future research will likely focus on developing more sustainable and environmentally benign synthetic strategies.

One promising approach is the adoption of green one-pot synthesis methodologies. For instance, the synthesis of L-serine capped magnetite nanoparticles has been achieved through a single-pot co-precipitation reaction, highlighting a move towards more streamlined and efficient processes. tandfonline.com Such principles could be adapted for the synthesis of this compound, potentially reducing solvent usage and purification steps. Research into micellar catalysis in water presents another green alternative, which has been successfully applied to peptide synthesis. greentech.fr This technique could minimize the reliance on volatile organic solvents, which are common in traditional peptide chemistry. greentech.fr

Furthermore, the exploration of biocatalysis , using enzymes to facilitate the synthesis, could offer a highly specific and efficient route. While not yet applied to this specific compound, the broader trend in chemical synthesis is moving towards enzymatic and whole-cell biocatalytic processes to enhance sustainability. The development of methods that reduce the generation of hazardous waste and improve energy efficiency will be a key focus in the future production of this compound and its derivatives.

High-Resolution Mechanistic Investigations at the Atomic Level

A detailed understanding of the chemical behavior of this compound at the atomic level is crucial for its effective application. Future research will likely employ a combination of advanced spectroscopic techniques and computational modeling to elucidate its mechanistic intricacies.

Density functional theory (DFT) calculations have been instrumental in understanding the reactivity of mono-N-protected amino acids in palladium-catalyzed reactions, revealing insights into the kinetic and thermodynamic favorability of different reaction pathways. acs.org Similar computational studies on this compound could predict its reactivity, stability, and interactions with other molecules, guiding its use in complex chemical transformations.

High-resolution techniques such as cryo-electron microscopy (cryo-EM) could be used to visualize the interactions of this compound within larger biomolecular complexes. For example, cryo-EM has been used to determine the structure of enzymes bound to their substrates, providing a detailed picture of the binding pocket. acs.org Applying such techniques could reveal how the o-nitrophenylthio protecting group influences the conformation and binding of the L-serine moiety to its biological targets. These high-resolution structural and computational approaches will provide a more complete picture of the compound's mechanism of action, facilitating its more precise use in research.

Rational Design of Derivatives with Enhanced or Novel Research Utilities

The core structure of this compound can be systematically modified to create derivatives with enhanced properties or entirely new functionalities for research purposes. The strategic design of such derivatives is a significant area for future exploration.

One avenue of research is the development of derivatives that can act as molecular probes . By incorporating fluorophores or other reporter groups into the structure, researchers can create tools for imaging and tracking biochemical processes in real-time. The synthesis of unnatural amino acids with fluorescent properties demonstrates the feasibility of this approach. nih.gov

Another area of focus is the creation of derivatives with altered reactivity or stability. The choice of protecting group for the hydroxyl function of serine, for instance, can significantly impact its utility in peptide synthesis. ias.ac.inrsc.org By analogy, modifications to the o-nitrophenylthio group could be made to fine-tune its cleavage conditions, making it more compatible with a wider range of chemical reactions. The development of such derivatives will expand the toolkit available to researchers, enabling more sophisticated experiments in chemical biology and drug discovery.

Integration with Systems Biology Approaches for Comprehensive Pathway Analysis

The application of this compound in the context of systems biology offers a powerful approach to understanding complex biological networks. Instead of studying its effects on a single target, researchers can use it to probe entire pathways and cellular systems.

Proteomics , the large-scale study of proteins, is one area where this compound could be particularly useful. By using derivatives of this compound as baits in pull-down assays, researchers could identify proteins that interact with the serine moiety, providing insights into serine-dependent cellular processes.

Furthermore, its use in conjunction with metabolomics could help to elucidate the role of serine in cellular metabolism. L-serine is a central player in intermediary metabolism, serving as a precursor for the synthesis of other amino acids, lipids, and nucleotides. nih.gov By introducing this compound into a biological system and monitoring the resulting changes in the metabolome, researchers could map out the metabolic fate of serine and identify key regulatory points in serine-related pathways. This systems-level approach will provide a more holistic understanding of the biological roles of serine and the impact of its modifications.

Unexplored Biological Roles in Simplified Model Systems and In Vitro Reconstitution Studies

To uncover the fundamental biological roles of this compound, its study in simplified and well-controlled environments is essential. Cell-free protein synthesis (CFPS) systems offer a powerful platform for such investigations. nih.govfrontiersin.org

In a CFPS system, the cellular machinery for transcription and translation is utilized in a test tube, free from the complexity of a living cell. nih.gov This allows for the precise manipulation of the reaction environment and the direct assessment of the effects of specific compounds. This compound could be introduced into a CFPS system to study its impact on protein synthesis, folding, and function. For example, researchers could investigate whether the presence of the o-nitrophenylthio group affects the incorporation of serine into a growing polypeptide chain or influences the final structure and activity of the synthesized protein.

In vitro reconstitution studies , where a biological process is recreated from its purified components, provide another valuable approach. For instance, the enzymatic degradation of L-serine O-sulphate has been studied using a purified enzyme preparation from pig liver. nih.gov A similar approach could be used to identify and characterize enzymes that interact with or modify this compound. These simplified experimental systems will allow for the dissection of its biological activities at a molecular level, laying the groundwork for understanding its function in more complex living organisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(o-Nitrophenyl)thio]-L-serine, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves introducing the o-nitrophenylthio group to L-serine via nucleophilic substitution or thiolation reactions. A common approach is to react L-serine derivatives (e.g., Boc-protected serine) with o-nitrobenzenesulfenyl chloride under controlled pH (6–7) to preserve stereochemistry. Purity optimization includes using reverse-phase HPLC for separation and monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization . Solvent selection (e.g., dimethylformamide or dichloromethane) and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis, recrystallization in ethanol/water mixtures improves crystallinity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structure by identifying peaks for the serine backbone (e.g., α-H at δ 3.8–4.2 ppm) and aromatic protons from the o-nitrophenyl group (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₉H₁₀N₂O₅S, [M+H]+ = 259.03) and detects isotopic patterns for sulfur .
  • HPLC : Purity assessment uses C18 columns with UV detection at 254 nm, comparing retention times to standards .

Q. How does the presence of the o-nitrophenylthio group influence the compound's solubility and stability under various storage conditions?

  • Methodological Answer : The hydrophobic o-nitrophenylthio group reduces aqueous solubility compared to L-serine. Solubility tests in buffers (pH 2–10) show improved dissolution in polar aprotic solvents (e.g., DMSO). Stability studies indicate degradation under UV light or temperatures >40°C, necessitating storage in amber vials at –20°C. Lyophilization enhances long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from model-specific factors (e.g., cell permeability, metabolic degradation). To address this:

  • Dose-Response Profiling : Compare IC₅₀ values in cell-free vs. cellular assays (e.g., enzyme inhibition vs. whole-cell toxicity) .
  • Metabolite Tracking : Use LC-MS to identify degradation products in biological matrices, as seen in studies of structurally similar L-serine derivatives .
  • Species-Specific Assays : Test activity in primary cells from multiple organisms to account for metabolic differences .

Q. What strategies are recommended for designing enzyme inhibition studies involving this compound, considering its thioether functional group?

  • Methodological Answer : The thioether group may act as a transition-state analog or covalent inhibitor. Design considerations include:

  • Kinetic Assays : Use stopped-flow spectroscopy to measure binding kinetics (kₐₚₚ/Kᵢ) under varying substrate concentrations .
  • Mutagenesis Studies : Target cysteine residues in the enzyme active site to test covalent adduct formation via SDS-PAGE or MALDI-TOF .
  • Computational Docking : Predict binding modes using software like AutoDock Vina, focusing on sulfur-mediated interactions .

Q. How does the electronic nature of the o-nitrophenyl group affect the compound's reactivity in nucleophilic substitution reactions, and how can this be leveraged in derivatization?

  • Methodological Answer : The electron-withdrawing nitro group activates the phenyl ring for electrophilic substitution but deactivates it toward nucleophilic attack. This duality allows:

  • Selective Functionalization : Introduce substituents (e.g., halogens) at the para position via nitration-reduction sequences .
  • Photocleavage Applications : The nitro group’s UV sensitivity enables light-triggered release of L-serine in prodrug systems, analogous to o-nitrophenyl EGTA in calcium chelation .

Q. What are the key considerations when integrating this compound into calcium chelation assays, based on structural analogs like o-nitrophenyl EGTA?

  • Methodological Answer : While not a direct chelator, the compound’s nitro group can be modified for photolabile applications. Key steps include:

  • Photolysis Optimization : Determine UV wavelength (e.g., 365 nm) and exposure time to cleave the thioether bond without damaging biological samples .
  • Competition Assays : Compare binding affinity with EGTA using fluorescence-based calcium indicators (e.g., Fluo-4 AM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.